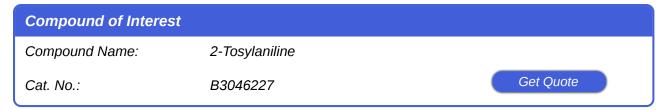


Application Notes and Protocols: Buchwald- Hartwig Amination Using 2-Tosylaniline

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where arylamine moieties are prevalent. This document provides a detailed protocol for the Buchwald-Hartwig amination using **2-tosylaniline** as the amine coupling partner. The tosyl group serves as a protecting group for the aniline nitrogen, which can be removed post-coupling to yield the free arylated aniline. This two-step sequence is a valuable strategy for the synthesis of N-aryl anilines and the construction of nitrogen-containing heterocyclic scaffolds such as carbazoles.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.

Experimental Protocols



The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with **2-tosylaniline**. Researchers should note that reaction conditions may require optimization based on the specific substrates used.

Materials:

- 2-Tosylaniline
- Aryl bromide
- Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
- Phosphine ligand (e.g., XPhos, SPhos, BINAP)
- Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
- Anhydrous toluene or dioxane
- Anhydrous, inert atmosphere (e.g., nitrogen or argon)
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), **2-tosylaniline** (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
- Catalyst Preparation: In a separate glovebox or under a stream of inert gas, prepare the catalyst system. Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%) to the reaction vessel.
- Solvent Addition: Add anhydrous solvent (e.g., toluene, 5-10 mL) to the reaction mixture via syringe.
- Reaction Execution: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).



- Monitoring: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2-tosylaniline.

Data Presentation

The following tables summarize typical reaction conditions and yields for Buchwald-Hartwig amination reactions with substrates similar to **2-tosylaniline**, as specific data for this substrate is not extensively available in single sources. These examples serve as a guide for reaction optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides with Anilines



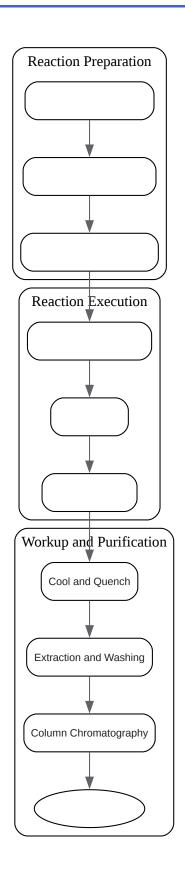
Entry	Aryl Halid e	Amin e	Catal yst (mol %)	Ligan d (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)
1	4- Bromo toluen e	Aniline	Pd(OA c) ₂ (2)	P(tBu) 3 (4)	NaOtB u	Toluen e	80	2	98
2	4- Chloro benzo nitrile	Aniline	Pd₂(db a)₃ (1)	XPhos (3)	K₃PO4	t- BuOH	110	18	95
3	1- Bromo -4- metho xyben zene	4- Metho xyanili ne	Pd(OA c) ₂ (1)	SPhos (2)	CS2CO ₃	Toluen e	100	24	92
4	2- Bromo pyridin e	Aniline	Pd₂(db a)₃ (1.5)	Xantp hos (3)	NaOtB u	Dioxan e	100	12	85

Data is compiled from various sources for illustrative purposes and may not represent reactions with **2-tosylaniline** directly.

Mandatory Visualizations

Diagram 1: Experimental Workflow for Buchwald-Hartwig Amination



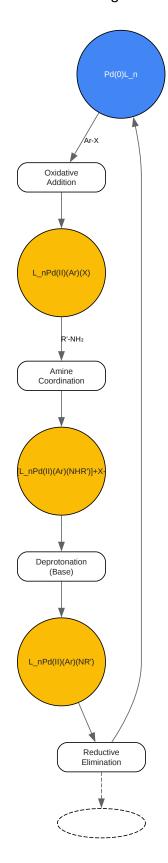


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Caption: A typical experimental workflow for the Buchwald-Hartwig amination.



Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination



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